molecular formula C20H13FO6 B611836 3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate) CAS No. 1223397-11-2

3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate)

Cat. No. B611836
CAS RN: 1223397-11-2
M. Wt: 368.3164
InChI Key: FRSWCCBXIHFKKY-UHFFFAOYSA-N
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Description

3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate), also known as WZB117, is a GLUT inhibitor . It is a bis-hydroxybenzoate compound that acts as a fast-acting, irreversible blocker of glucose transport by GLUT1 in red blood cells . It has been shown to rapidly inhibit glucose transport in cancer cells and block proliferation .


Molecular Structure Analysis

The empirical formula of 3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate) is C20H13FO6 . Its molecular weight is 368.31 .


Physical And Chemical Properties Analysis

3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate) is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored in a desiccated state at 2-8°C .

Scientific Research Applications

Cancer Treatment

WZB117: has been studied for its potential as an anti-cancer agent due to its ability to inhibit glucose transporters, particularly GLUT1 . Cancer cells are known for their high glucose uptake and metabolism, a phenomenon known as the Warburg effect. By inhibiting GLUT1, WZB117 can starve cancer cells of the glucose needed for their rapid growth and proliferation. This has been demonstrated in studies where WZB117 reduced glucose uptake and induced cell-cycle arrest in cancer cells .

Alzheimer’s Disease Research

In the context of neurodegenerative diseases, WZB117 has been explored for its effects on amyloid-beta homeostasis and mitochondrial function. A study showed that WZB117 induced mitochondrial dysfunction and increased production of reactive oxygen species in SH-SY5Y cells, a human neuroblastoma cell line. These effects were linked to the pathogenesis of Alzheimer’s disease and suggest that WZB117 could be used to further understand the disease’s progression .

Diabetes Management

WZB117 has been evaluated for its role in diabetes management. A study investigated the compound’s effect on glycolysis inhibition in human red blood cells and found that it could be beneficial in venous blood glucose determination, offering a more efficient method than traditional sodium fluoride (NaF) treatments .

Metabolic Studies

The compound’s impact on metabolic pathways has been a subject of interest. WZB117’s inhibition of glucose transporters affects the metabolic processes in cells, which could lead to a better understanding of metabolic dysregulation in various diseases .

Drug Synergy Research

WZB117 has been studied in combination with other drugs to assess synergistic effects. For instance, its combination with MK-2206, an Akt inhibitor, showed enhanced cytotoxic effects against breast cancer cells, suggesting that WZB117 could be part of combination therapies for more effective cancer treatment .

Glycolysis Inhibition Research

As a GLUT1 inhibitor, WZB117 serves as a tool for researchers studying glycolysis, a fundamental biological process. By inhibiting glucose transport, WZB117 can help dissect the role of glycolysis in cell survival, signaling, and disease .

Mechanism of Action

Target of Action

The primary target of WZB117 is the glucose transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells . WZB117 acts as a fast-acting, irreversible blocker of glucose transport by GLUT1 .

Mode of Action

WZB117 inhibits glucose transport in cells by acting as a competitive inhibitor of net glucose uptake but a noncompetitive inhibitor of sugar efflux from cells . This means that it competes with glucose for binding to GLUT1, thereby reducing the amount of glucose that can be transported into the cell .

Biochemical Pathways

By inhibiting GLUT1, WZB117 downregulates glycolysis, a critical pathway for energy production in cells . This leads to a decrease in intracellular ATP levels and glycolytic enzymes . The reduction in ATP triggers an increase in the ATP-sensing enzyme AMP-activated protein kinase (AMPK), leading to cell-cycle arrest .

Pharmacokinetics

The compound’s ability to inhibit glucose transport in various cell types, including cancer cells and red blood cells, suggests that it may have broad distribution potential .

Result of Action

The inhibition of glucose transport by WZB117 leads to several cellular effects. It causes mitochondrial dysfunction, increased production of reactive oxygen species, loss of cell viability, increased expression of BACE 1, and intracellular accumulation of amyloid β peptide (Aβ42) . These effects can be markedly prevented by co-treatment with β-hydroxybutyrate .

Action Environment

The efficacy and stability of WZB117 can be influenced by various environmental factors. For instance, the presence of β-hydroxybutyrate can ameliorate the effects of WZB117 on cells . Additionally, the compound’s effectiveness may vary depending on the specific type and state of the cells it is acting upon .

properties

IUPAC Name

[3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSWCCBXIHFKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate)

CAS RN

1223397-11-2
Record name WZB-117
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Q & A

Q1: What is the primary target of WZB117?

A1: WZB117 primarily targets the glucose transporter 1 (GLUT1), a protein responsible for glucose uptake by cells. [, , , , ]

Q2: How does WZB117 interact with GLUT1?

A2: WZB117 acts as a competitive inhibitor of GLUT1, binding to the transporter at or near the exofacial sugar-binding site and blocking glucose uptake. [, , ]

Q3: What are the downstream effects of GLUT1 inhibition by WZB117?

A3: Inhibiting GLUT1 with WZB117 leads to:

  • Reduced glucose uptake and lactate production, indicating decreased glycolysis. [, , , , , ]
  • Activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. []
  • Downregulation of the mammalian target of rapamycin (mTOR) pathway, involved in cell growth and proliferation. [, ]
  • Induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis. [, , ]
  • Increased reactive oxygen species (ROS) production, contributing to cell death. [, , ]

Q4: Does WZB117 inhibit other GLUT isoforms?

A4: While WZB117 demonstrates high affinity for GLUT1, studies suggest it can also inhibit GLUT3 and GLUT4, albeit with varying potency. [, ]

Q5: Does WZB117 affect cancer stem cells (CSCs)?

A5: Research indicates WZB117 can inhibit the self-renewal and tumor-initiating capacity of CSCs in pancreatic, ovarian, and glioblastoma models. []

Q6: What is the molecular formula and weight of WZB117?

A6: The molecular formula of WZB117 is C20H14F2O6 and its molecular weight is 388.32 g/mol.

Q7: Is there any spectroscopic data available for WZB117?

A7: While the provided research papers do not elaborate on the specific spectroscopic data (NMR, IR, Mass spectrometry) of WZB117, they highlight its structural similarity to other known GLUT1 inhibitors. Further investigation into publicly available chemical databases could provide additional spectroscopic information.

Q8: How do structural modifications of WZB117 affect its activity?

A8: While detailed SAR studies are not extensively described in the provided papers, one study suggests that the presence of a meta-methyl group in the terminal phenolic ring of a WZB117 analogue (PGL-27) might hinder its binding affinity to GLUT1, leading to reduced inhibitory activity. [] Further research focusing on systematic structural modifications of WZB117 is needed to fully elucidate the SAR and optimize its pharmacological properties.

Q9: Are there any specific formulation strategies used to improve WZB117's properties?

A10: While specific formulation strategies for WZB117 are not described in the research papers, one study employed WZB117-decorated metformin-carboxymethyl chitosan nanoparticles for targeted delivery to breast cancer cells. [] This approach aimed to enhance the drug's efficacy and reduce potential side effects by achieving localized delivery to the tumor site. Further research into various formulation approaches, such as encapsulation in liposomes, micelles, or nanoparticles, could improve WZB117's solubility, bioavailability, and targeted delivery to specific tissues.

Q10: What are some historical milestones in the research of GLUT1 inhibitors as therapeutic targets?

A11: The recognition of the Warburg effect, highlighting the reliance of cancer cells on aerobic glycolysis, marked a significant milestone in understanding cancer metabolism. [, , , ] This discovery spurred interest in targeting glucose transporters, including GLUT1, for cancer therapy. The development of WZB117 and other small molecule inhibitors represented a crucial step towards exploiting GLUT1 as a therapeutic target.

Q11: What are some potential cross-disciplinary applications of WZB117 research?

A11: The study of WZB117 and its effects on glucose metabolism extends beyond cancer research. Its potential applications span diverse fields:

  • Metabolic diseases: Investigating WZB117's impact on glucose homeostasis could provide insights into managing diseases like diabetes. []
  • Immunology: Understanding how WZB117 modulates T cell function, particularly memory stem T cells, could contribute to developing therapies for autoimmune diseases. []
  • Neuroscience: Exploring WZB117's role in neuronal differentiation and the interplay between neurons and astrocytes could shed light on neurodevelopmental disorders. []

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